molecular formula C12H13N3O B2533406 N-benzyl-N-methyl-1H-imidazole-1-carboxamide CAS No. 548763-27-5

N-benzyl-N-methyl-1H-imidazole-1-carboxamide

Cat. No.: B2533406
CAS No.: 548763-27-5
M. Wt: 215.256
InChI Key: UTZFAEMMKSMAJS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1H-imidazole-1-carboxamide typically involves the reaction of benzylamine with methyl isocyanate. The reaction proceeds through the formation of an intermediate imidazolone, which is then reduced to yield the desired product . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction is monitored using advanced analytical techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, amine derivatives, and various substituted imidazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-1H-imidazole-1-carboxamide is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-methylimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14(9-11-5-3-2-4-6-11)12(16)15-8-7-13-10-15/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZFAEMMKSMAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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